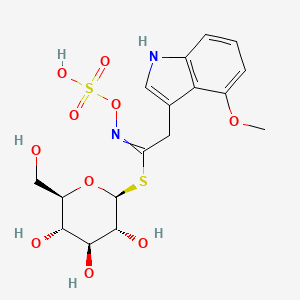
4-Methoxyglucobrassicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyglucobrassicin is a natural product found in Arabidopsis thaliana, Capparis spinosa, and Apis cerana with data available.
Wissenschaftliche Forschungsanwendungen
Identification in Plant Roots
4-Methoxyglucobrassicin has been identified in the roots of Capparis spinosa, as demonstrated by high-performance liquid chromatography (HPLC) and mass spectral methods. This identification contributes to the understanding of the chemical composition of plant roots and has implications for the study of plant metabolism and phytochemistry (Schraudolf, 1989).
Cancer Research
Research has shown that 4-Methoxyindole-3-carbinol, a breakdown product of 4-methoxyglucobrassicin, inhibits the proliferation of human colon cancer cells, suggesting a role in cancer prevention. This finding is significant for the development of potential cancer therapies and understanding the cancer-preventive effects of certain dietary components (Kronbak, Duus, & Vang, 2010).
Role in Root Formation
4-Methoxyglucobrassicin plays a role in root formation in certain plants. Studies on Rorippa sylvestris Besser have shown that the content of 4-methoxyglucobrassicin increases during specific growth stages, indicating its importance in plant development and propagation (水谷 & 山根, 1991).
Antioxidant Activity
In rocket salad (Eruca sativa Mill.), 4-methoxyglucobrassicin has been isolated and identified to exhibit significant antioxidant activity. This is relevant for understanding the health benefits of cruciferous vegetables and their role in disease prevention (Kim & Ishii, 2006).
Phytoalexin Biosynthesis
4-Methoxyglucobrassicin is involved in the biosynthesis of phytoalexins in salt cress, a cruciferous extremophile. This discovery aids in understanding the plant's resistance mechanisms to environmental stressors (Pedras, Yaya, & Hossain, 2010).
Anti-inflammatory Properties
Synthetic indole glucosinolates, including 4-methoxyglucobrassicin, have been studied for their anti-inflammatory activity. This research contributes to the development of potential treatments for inflammatory diseases (Vo et al., 2014).
Eigenschaften
Produktname |
4-Methoxyglucobrassicin |
|---|---|
Molekularformel |
C17H22N2O10S2 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1 |
InChI-Schlüssel |
IIAGSABLXRZUSE-UFRBAHOGSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
4-methoxyglucobrassicin methoxyglucobrassicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



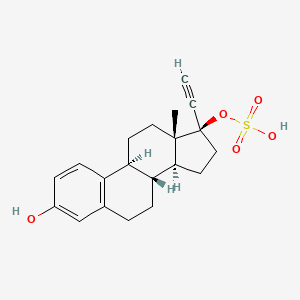
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)
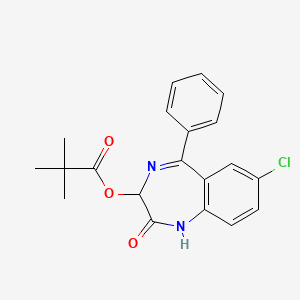
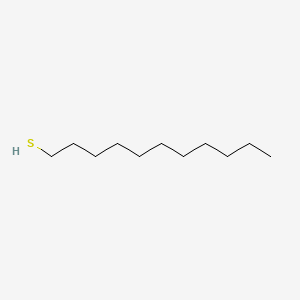
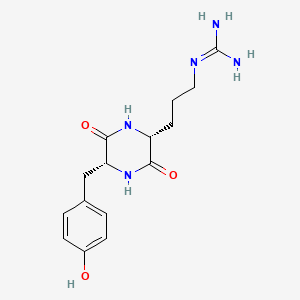
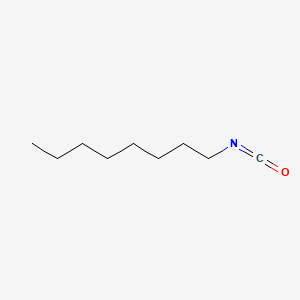
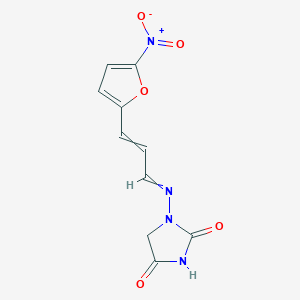
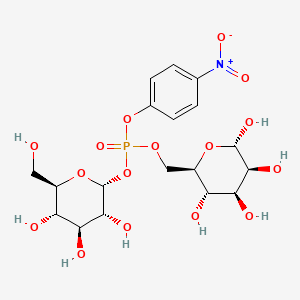
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)
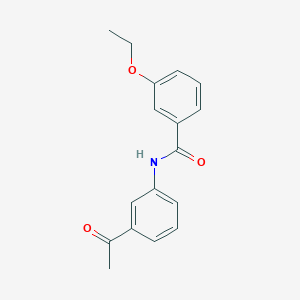
![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)
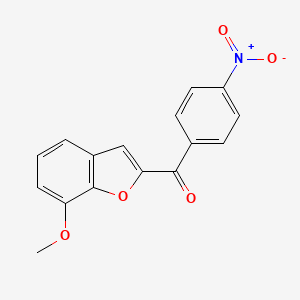
![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)